Dibromofluoromethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibromo(fluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr2F/c2-1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUTVFXOEGMHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074320 | |
| Record name | Dibromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | Dibromofluoromethane | |
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CAS No. |
1868-53-7 | |
| Record name | Dibromofluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1868-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibromofluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001868537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromofluoromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | DIBROMOFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0517W9BLP | |
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Advanced Synthetic Methodologies and Chemical Transformations of Dibromofluoromethane
Contemporary Approaches to Dibromofluoromethane Synthesis and Reactions
Recent advancements in synthetic chemistry have provided sophisticated methods for the transformation of this compound, focusing on reduction techniques and novel catalytic processes. These approaches offer improved yields and selectivity for creating valuable fluorinated intermediates.
Reduction Methods Utilizing Alkali Metal Amalgams
One established transformation of this compound is its reduction to bromofluoromethane (B51070). This process can be effectively achieved using an alkali metal amalgam, such as sodium amalgam, in a reaction medium that contains a source of active hydrogen. google.comepo.orggoogle.com The alkali metal amalgam, which can be prepared by dissolving sodium in mercury or through electrolysis, acts as the reducing agent. google.comepo.org Suitable amalgams typically contain between 0.3% and 1.0% sodium by weight. google.comepo.org
| Reactants | Solvent System | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound, Sodium Amalgam | Propan-2-ol, Water | Stirring, exothermic reflux, 1 hour | Bromofluoromethane | Not specified | google.com |
| This compound, Sodium Amalgam (0.7% Na) | Propan-2-ol, Water | Heated from ambient to 74°C | Bromofluoromethane | 53.1% | google.com |
Photoredox Catalysis in this compound Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the activation of stable molecules under mild conditions. A significant application in this area is the direct addition of this compound across the double bonds of unactivated alkenes. acs.orgnih.gov This method provides an efficient route to 1-bromo-1-fluoroalkanes, which are valuable synthetic intermediates. acs.orgorganic-chemistry.org
The reaction is typically facilitated by an iridium-based photocatalyst, such as [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆, and proceeds smoothly under irradiation with visible light (e.g., blue LEDs). organic-chemistry.org This catalytic approach allows for the generation of the key bromofluoromethyl radical from this compound, which then participates in the addition reaction. organic-chemistry.org The versatility of this method has been demonstrated with a variety of unactivated alkenes, showcasing its broad applicability. organic-chemistry.org
Mechanistic Investigations of Bromofluoromethylation and Hydrobromofluoromethylation Pathways
Mechanistic studies indicate that the photoredox-catalyzed reaction of this compound with alkenes proceeds via a radical process. organic-chemistry.org The cycle is initiated by the excited photocatalyst, which promotes the formation of a bromofluoromethyl radical (•CHFBr) from this compound. This radical then adds to the alkene, generating a new radical intermediate.
The fate of this intermediate, and thus the final product, is critically dependent on the reaction conditions, particularly the solvent. This leads to two distinct pathways:
Hydrobromofluoromethylation: In the presence of a suitable hydrogen atom donor, the radical intermediate abstracts a hydrogen atom to yield a 1-bromo-1-fluoroalkane product. acs.orgorganic-chemistry.org
Bromobromofluoromethylation: In the absence of an effective hydrogen donor, the intermediate can be trapped by another equivalent of this compound or another bromine source, leading to the formation of a 1,3-dibromo-1-fluoroalkane. organic-chemistry.org
Deuterium labeling studies have confirmed the role of certain solvents, like tetrahydrofuran (B95107) (THF), as the hydrogen atom source in the hydrobromofluoromethylation pathway. acs.org
Solvent-Dependent Reactivity and Yield Optimization in Synthesis
The choice of solvent is a crucial parameter for controlling the chemoselectivity of the photoredox-catalyzed addition of this compound to alkenes. acs.orgacs.org By selecting the appropriate solvent, the reaction can be directed towards either the hydrobromofluoromethylated or the bromobromofluoromethylated product with high selectivity. acs.orgorganic-chemistry.org
Specifically:
When tetrahydrofuran (THF) is used as the solvent, it acts as a hydrogen atom transfer agent, leading to the selective formation of 1-bromo-1-fluoroalkanes (hydrobromofluoromethylation products). organic-chemistry.orgorganic-chemistry.org
When a mixture of dimethylformamide (DMF) and water (H₂O) is used, the formation of the hydro-adduct is suppressed, and the reaction chemoselectively yields 1,3-dibromo-1-fluoroalkanes (bromobromofluoromethylated products). organic-chemistry.orgacs.org
This solvent-dependent reactivity allows for precise control over the reaction outcome, enabling the synthesis of different fluorinated building blocks from the same set of starting materials.
| Alkene Substrate | Solvent | Major Product Type | Reference |
|---|---|---|---|
| Unactivated Alkenes | THF | Hydrobromofluoromethylation (1-bromo-1-fluoroalkanes) | organic-chemistry.org |
| Unactivated Alkenes | DMF/H₂O | Bromobromofluoromethylation (1,3-dibromo-1-fluoroalkanes) | organic-chemistry.org |
This compound as a Precursor in Complex Organic Synthesis
The ability to use this compound to generate fluorinated intermediates makes it a highly valuable reagent in the synthesis of complex organic molecules, particularly for the life sciences industries.
Introduction of Fluorinated Moieties in Pharmaceutical and Agrochemical Synthesis
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and agrochemical design to modulate properties such as metabolic stability, bioavailability, and binding affinity. rsc.orgresearchgate.net this compound serves as an important precursor for introducing fluorinated moieties. benchchem.com
It is used as an intermediate in the production of various pharmaceutical and agricultural chemicals. google.comepo.org For example, the 1-bromo-1-fluoroalkanes produced via photoredox catalysis can be transformed into a variety of other fluorine-containing compounds, highlighting their synthetic utility. acs.orgnih.govorganic-chemistry.org Furthermore, this compound is used in the bromofluoromethylation of heteroaryl-thiols to create precursors for heteroaryl-sulfones, which are significant reagents in medicinal chemistry for late-stage C-H functionalization. mdpi.com The ability to generate the fluoromethyl group, a key bioisostere, from this compound-derived reactions underscores its importance in the development of novel bioactive compounds. rsc.org
C-F Bond Insertion Reactions in Heterocyclic Systems (e.g., Indoles to Quinolines)
A significant advancement in synthetic chemistry involves the use of this compound for the one-carbon ring expansion of indoles and pyrroles to produce 3-fluorinated quinolines and pyridines, respectively. researchgate.netnih.govresearchgate.net These fluorinated heterocyclic compounds are important pharmacophores, and this method provides a direct and efficient route for their synthesis. researchgate.netnih.gov
The reaction proceeds by generating a bromofluorocarbene (:CBrF) intermediate from this compound under basic conditions. researchgate.net This highly reactive carbene then undergoes a C-F bond insertion into the indole (B1671886) skeleton, leading to the expansion of the five-membered ring into a six-membered quinoline (B57606) ring. researchgate.net The process is remarkably rapid, often concluding within ten minutes, and can be conducted under an air atmosphere, highlighting its practicality. researchgate.netnih.govresearchgate.net Mechanistic studies have confirmed that the in-situ generation of bromofluorocarbene is the key step in this transformation. researchgate.net The versatility of this strategy has been demonstrated through its application to the late-stage skeletal editing of complex bioactive molecules. researchgate.net
| Parameter | Condition | Source |
| Substrate | Indole (0.20 mmol) | researchgate.net |
| Fluorocarbene Source | CHBr₂F (0.50 mmol) | researchgate.net |
| Base | NaOH (1.2 mmol) | researchgate.net |
| Phase Transfer Catalyst | 15-crown-5 (0.01 mmol) | researchgate.net |
| Solvent | Et₂O (0.5 mL) | researchgate.net |
| Reaction Time | 18 h | researchgate.net |
| Atmosphere | Air | researchgate.net |
Formation of Fluorinated Phosphonates via Arbuzov-Type Reactions
This compound is a key reactant in the synthesis of fluorinated phosphonates through the Michaelis-Arbuzov reaction. wikipedia.org This reaction, a cornerstone for forming phosphorus-carbon bonds, involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide. mdpi.com In this specific application, this compound reacts with reagents like triethyl phosphite to yield fluorinated phosphonates. benchchem.com
The mechanism begins with the nucleophilic attack of the phosphorus atom on the this compound. wikipedia.org This is followed by the displacement of a bromide ion, which then attacks one of the alkyl groups on the phosphorus ester intermediate, resulting in the final phosphonate (B1237965) product and an alkyl halide byproduct. wikipedia.org While the reaction of this compound with the sodium salt of diisopropyl phosphite has been reported to give fluoromethylenebisphosphonate, the yield was very low. researchgate.net The classical Arbuzov reaction remains a widely used method for synthesizing a variety of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org
Stereoselective and Regioselective Synthesis Strategies Employing this compound
The controlled synthesis of specific isomers is a critical goal in organic chemistry, and this compound has been employed in reactions that exhibit high levels of selectivity. masterorganicchemistry.com
Stereoselectivity : A reaction is stereoselective when it preferentially forms one stereoisomer over another. masterorganicchemistry.com this compound is used in the stereoselective synthesis of fluorinated cyclopropanes. benchchem.com When reacted with alkenes in the presence of a copper or silver salt catalyst, it generates a singlet carbene intermediate that leads to the formation of specific cyclopropane (B1198618) stereoisomers. benchchem.com
Regioselectivity : Regioselectivity refers to the preference for bond formation at one position over other possible positions. masterorganicchemistry.com The previously mentioned synthesis of 3-fluoroquinolines from indoles is a prime example of a regioselective reaction. researchgate.netnih.gov The carbene insertion occurs specifically to achieve the ring expansion and placement of the fluorine atom at the C3 position of the resulting quinoline. researchgate.net This selectivity is often governed by the reaction mechanism and the structure of the substrate. masterorganicchemistry.com
These strategies highlight the utility of this compound in creating structurally precise and complex molecules. organic-chemistry.orgrsc.org
Reaction Kinetics and Mechanisms in this compound Chemistry
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing existing synthetic methods and developing new ones. This involves detailed kinetic studies, the characterization of reactive intermediates, and computational modeling.
Detailed Kinetic Studies of this compound Transformations
Kinetic studies provide quantitative data on reaction rates, which are fundamental to understanding and predicting chemical behavior under various conditions. researchgate.netfz-juelich.de For this compound, kinetic data has been gathered primarily for its gas-phase reactions.
One detailed study investigated the gas-phase photochemical addition of tribromofluoromethane (B1329301) to various fluoro-olefins, which proceeds via the addition of dibromofluoromethyl radicals (•CBr₂F). rsc.org Through competitive experiments, the Arrhenius parameters (Activation energies and A-factors) for the addition of this radical to different olefins were determined relative to its addition to ethylene. rsc.org Such data is essential for building comprehensive chemical kinetic models. fz-juelich.denist.gov While a broad database exists for many gas-phase reactions, further studies, particularly on the temperature dependence of reaction rates, are often needed to refine these models. nist.gov
| Olefin | Activation Energy Difference (E - E_ethylene) (kcal/mol) | A-factor Ratio (A / A_ethylene) | Source |
| CH₂=CHF | 0.2 ± 0.3 | 0.9 ± 0.2 | rsc.org |
| CH₂=CF₂ | 1.8 ± 0.3 | 1.1 ± 0.2 | rsc.org |
| CHF=CF₂ | 1.2 ± 0.3 | 0.6 ± 0.1 | rsc.org |
| CF₂=CF₂ | 2.5 ± 0.2 | 0.5 ± 0.1 | rsc.org |
Note: 1 cal = 4.184 J
Elucidation of Radical-Mediated Reaction Pathways Involving this compound
Many transformations involving this compound proceed through free-radical intermediates. benchchem.com Radical chain reactions are typically characterized by three phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org
Initiation : This step creates the initial radical species, often through the input of energy like heat or UV light to cause homolytic cleavage of a bond. lumenlearning.comsavemyexams.com
Propagation : A reactive radical reacts with a stable molecule to form a new radical, continuing the chain. libretexts.org
Termination : Two radicals combine to form a stable, non-radical product, ending the chain. lumenlearning.com
Specific examples of radical-mediated reactions with this compound include:
Reductive Debromination : Treatment of this compound with an organotin hydride, such as tributyltin hydride, results in its conversion to bromofluoromethane. benchchem.com This reaction proceeds via a radical mechanism where a bromine atom is abstracted, generating a fluoromethyl radical intermediate. benchchem.com
Photoredox-Catalyzed Addition : this compound can be added across alkenes in reactions initiated by visible light and a photocatalyst. acs.org This atom transfer radical addition (ATRA) process generates 1-bromo-1-fluoroalkanes with high selectivity. benchchem.comacs.org
Hydro(halo)methylation : In a silyl (B83357) radical-mediated process, the C-Br bond in this compound can be harnessed to react with electron-deficient alkenes, resulting in net hydrobromofluoromethylation. researchgate.net
These radical pathways provide powerful tools for C-C bond formation and functionalization. mdpi.comnih.gov
Computational Modeling of Reaction Barriers and Transition States
Computational chemistry offers profound insights into reaction mechanisms that are often difficult to probe experimentally. fz-juelich.de Methods like Density Functional Theory (DFT) are used to model reaction pathways, calculate the structures of fleeting transition states, and determine the energy barriers (activation energies) that control reaction rates. chemrxiv.orgmdpi.com
For reactions involving this compound, computational models can:
Elucidate Intermediates : Confirm the structure and stability of proposed intermediates, such as the bromofluorocarbene in the indole-to-quinoline synthesis.
Map Reaction Pathways : Chart the entire energy landscape of a reaction, from reactants through transition states to products. diva-portal.org This helps to understand why a particular regio- or stereoisomer is favored.
Calculate Kinetic Parameters : Predict reaction barriers and rate constants, which can be compared with experimental kinetic data. chemrxiv.orguc.pt Advanced techniques, including machine learning models, are being developed to predict transition state structures with increasing speed and accuracy. mit.eduarxiv.org
By modeling the energetic span between the key intermediate and the rate-determining transition state, researchers can rationalize the observed reactivity and design more efficient catalysts or reaction conditions. whiterose.ac.uk These theoretical tools are indispensable for modern mechanistic studies in organic chemistry. diva-portal.org
Environmental Fate and Atmospheric Chemistry of Dibromofluoromethane
Atmospheric Degradation Pathways and Mechanisms
The breakdown of dibromofluoromethane in the atmosphere occurs through two principal mechanisms: reaction with hydroxyl radicals in the troposphere and photolytic degradation in the stratosphere.
Reactions with Hydroxyl Radicals (OH•) in the Gas Phase
In the troposphere, the primary sink for this compound is its reaction with hydroxyl (OH) radicals. dtic.mildtic.milharvard.edu This reaction is initiated by the abstraction of a hydrogen atom from the CHBr₂F molecule by the highly reactive OH radical. wikipedia.org The presence of a hydrogen atom in the molecule makes it susceptible to oxidation in the troposphere, which is a key difference from fully halogenated chlorofluorocarbons (CFCs) that are inert in this atmospheric layer. iosrjen.orgniwa.co.nz The rate of this reaction is a critical factor in determining the atmospheric lifetime of this compound. fluorocarbons.org The reaction proceeds as follows:
CHBr₂F + OH• → CBr₂F• + H₂O
The resulting CBr₂F• radical undergoes further rapid reactions in the presence of oxygen. wikipedia.org The atmospheric lifetime of many pollutants is often determined by the rate of their reaction with hydroxyl radicals. wikipedia.org For instance, methane's relatively slow reaction with OH radicals contributes to its long atmospheric lifetime of over five years. wikipedia.org
Photolytic Degradation Processes in the Stratosphere
This compound that is not degraded in the troposphere can be transported to the stratosphere. iosrjen.org In the stratosphere, it undergoes photolytic degradation, or photolysis, by absorbing high-energy ultraviolet (UV) radiation from the sun. dtic.miliosrjen.org This process breaks the carbon-bromine (C-Br) bonds, which are weaker than carbon-fluorine (C-F) bonds, releasing bromine atoms. wikipedia.org
CHBr₂F + hv (UV radiation) → •CHBrF + Br•
The released bromine atoms can then participate in catalytic cycles that destroy ozone molecules with high efficiency. nist.gov This is the primary reason for the compound's significant ozone-depleting potential. nist.govontosight.ai Fully halogenated CFCs are exclusively removed by photolysis in the stratosphere. iosrjen.org
Influence of Atmospheric Conditions on Degradation Kinetics
The rates of both the hydroxyl radical reaction and photolysis are influenced by various atmospheric conditions.
Temperature: The rate of reaction with OH radicals is temperature-dependent. rsc.orgcopernicus.org An increase in temperature generally enhances the reaction rates of ozone precursors. mdpi.com The specific temperature dependence for the reaction of this compound with OH radicals can be described by the Arrhenius equation, though specific parameters for this reaction require dedicated laboratory studies. copernicus.orgrsc.org
Altitude and Latitude: The concentration of hydroxyl radicals varies with altitude and latitude, being highest in tropical regions due to intense solar radiation and high humidity which are necessary for its formation. harvard.eduniwa.co.nz Consequently, the degradation rate of this compound via this pathway is also spatially variable.
Sunlight Intensity: The rate of photolysis is directly proportional to the intensity of solar UV radiation. harvard.edu This intensity increases with altitude, making photolysis the dominant degradation pathway in the stratosphere. iosrjen.org
Ozone Depletion Potential (ODP) Assessment
The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 serving as the benchmark with an ODP of 1.0. wikipedia.orgdcceew.gov.auepa.gov
Quantification of this compound's ODP
This compound is classified as a Class I ozone-depleting substance. molbase.comwikipedia.org It has been assigned an ODP of 1.00. iosrjen.orgmolbase.comwikipedia.orgarmy.mil This high value is attributed to the presence of two bromine atoms in the molecule. Bromine is significantly more efficient at destroying ozone than chlorine on a per-atom basis. wikipedia.org
Comparison with Other Halogenated Ozone-Depleting Substances
This compound's ODP of 1.0 places it on par with CFC-11, the reference compound. dcceew.gov.au This is significantly higher than the ODP of hydrochlorofluorocarbons (HCFCs), which were developed as transitional replacements for CFCs and typically have ODPs ranging from 0.01 to 0.1. wikipedia.orgepa.gov For example, chlorodifluoromethane (B1668795) (HCFC-22) has an ODP of 0.055. The ODP of this compound is also comparable to or higher than some other brominated compounds like bromodifluoromethane (B75531) (HBFC-22B1), which has an ODP of 0.74. iosrjen.orggibraltarlaws.gov.gi However, it is lower than that of some halons, such as Halon-1301 (bromotrifluoromethane), which has an ODP of 10. dcceew.gov.au
| Compound Name | Chemical Formula | ODP |
|---|---|---|
| This compound | CHBr₂F | 1.00 iosrjen.orgmolbase.comarmy.mil |
| Trichlorofluoromethane (CFC-11) | CCl₃F | 1.0 epa.gov |
| Dichlorodifluoromethane (CFC-12) | CCl₂F₂ | 1.0 epa.gov |
| Chlorodifluoromethane (HCFC-22) | CHClF₂ | 0.055 |
| Bromodifluoromethane (HBFC-22B1) | CHBrF₂ | 0.74 iosrjen.orggibraltarlaws.gov.gi |
| Bromotrifluoromethane (Halon-1301) | CBrF₃ | 10 dcceew.gov.au |
| Carbon Tetrachloride | CCl₄ | 1.2 epa.gov |
Atmospheric Lifetime and Stratospheric Interactions
This compound (CHBr₂F) is a hydrobromofluorocarbon (HBFC) with significant implications for stratospheric chemistry. Its persistence in the atmosphere, or atmospheric lifetime, is a critical factor in determining its environmental impact. The atmospheric lifetime of a compound is defined as the global atmospheric mass divided by its integrated loss rate over the entire atmosphere. copernicus.org For compounds like this compound, which are primarily removed in the stratosphere, this lifetime is a key input for chemical models that project future stratospheric halogen levels and ozone recovery. copernicus.org
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | CHBr₂F |
| Synonyms | Fluorodibromomethane, Halon 1102, R-12B2, HBFC-21B2 |
| Molar Mass | 191.83 g/mol |
| Boiling Point | 64.9 °C |
| Ozone Depletion Potential (ODP) | 1.0 |
Data sourced from wikipedia.orgsynquestlabs.com
Environmental Transport and Distribution Modeling
Numerical models are essential tools for synthesizing laboratory and atmospheric observations to understand the complex processes governing the fate of halocarbons like this compound. nist.gov These models simulate the transport, transformation, and ultimate distribution of chemical compounds throughout the global environment, providing predictive insights into their potential impacts.
Atmospheric Transport Models for Halocarbons
The modeling of halocarbon transport in the atmosphere has evolved significantly, leading to a better understanding of their effects on stratospheric ozone. nist.gov
One-Dimensional (1-D) Models: Early studies of halocarbon impacts on ozone primarily used 1-D models. These models were designed to represent the vertical distribution of atmospheric constituents, with transport simulated through a process called vertical eddy diffusion. nist.gov While now largely superseded, they were foundational in early analyses of CFCs and other halocarbons. nist.gov
Two-Dimensional (2-D) Models: More advanced 2-D models provide a more accurate representation of atmospheric transport. A recent development is the Model of Averaged in Longitude Transport in the Atmosphere (MALTA), an intermediate complexity model. eos.org MALTA accurately captures pole-to-pole and year-to-year variations in atmospheric transport, such as the quasi-biennial oscillation (QBO), which is a periodic shift in tropical stratospheric wind directions. eos.org Such models are valuable for simulating long-lived atmospheric trace gases, including halocarbons. eos.org
Three-Dimensional (3-D) Models: The most sophisticated models are 3-D Chemical Transport Models (CTMs). These models use analyzed, observed wind fields to simulate the movement of trace gases. nasa.govhereon.de They can compute the lifetimes and spatially resolved destruction rates of halocarbons, providing a detailed picture of their atmospheric fate. nasa.gov
Lagrangian Particle Dispersion Models: For shorter-lived substances, Lagrangian models like the NAME (Numerical Atmospheric-dispersion Modelling Environment) are used. copernicus.org These models simulate the transport of air masses to understand how substances emitted at the surface, particularly from oceanic sources, are transported to the upper troposphere and lower stratosphere. copernicus.org
Inter-compartmental Exchange and Global Distribution
The global distribution of this compound is governed by its release into the environment and subsequent transport between different environmental compartments, such as the ocean, atmosphere, and soil. epa.gov
As a brominated compound, its transport mechanisms are similar to other very short-lived substances (VSLS) like bromoform (B151600) and dibromomethane (B42720), which are known to be the major carriers of organic bromine from the ocean to the atmosphere. uni-kiel.de The tropical ocean is a key region for the emission of these halogenated compounds and their subsequent transport into the stratosphere. uni-kiel.de The effectiveness of this transport is heavily influenced by the strength of convective transport from the boundary layer through the tropical tropopause layer (TTL). copernicus.org
Multimedia fate and transport models are designed to simulate this inter-compartmental exchange. epa.gov These models consider various factors, including:
Source Release Characteristics: The location and nature of the emission source. epa.gov
Meteorological Principles: Wind patterns and atmospheric dispersion. epa.gov
Deposition Rates: The rate at which the substance is removed from the atmosphere by wet (rain, snow) and dry deposition onto surfaces like soil and water bodies. epa.gov
Chemical Properties: Properties such as solubility, vapor pressure, and partition coefficients determine how the compound moves between air, water, and soil. epa.gov
For persistent compounds, deposition from the air and subsequent accumulation in other environmental media can be a significant exposure pathway. epa.gov
Modeling of Environmental Impacts from Releases
Modeling the environmental impacts of a this compound release is crucial for risk management and regulatory decision-making. mdpi.comrpsgroup.com This process often follows the framework of a Life Cycle Impact Assessment (LCIA), which mathematically models the potential outcomes of an emission. earthshiftglobal.com
The modeling of impacts from a release involves several key steps:
Fate and Transport Simulation: The first step is to model the fate of the released substance. This involves simulating its transport and dispersion in the environment, governed by meteorological conditions and its physical-chemical properties. epa.gov For an atmospheric release, models predict the trajectory and concentration of the resulting plume.
Exposure Assessment: Based on the fate modeling, the concentration of the substance in different environmental compartments over time is estimated. This determines the level of exposure for various receptors. earthshiftglobal.com
Effect Modeling and Impact Characterization: The final step links the exposure to a specific environmental effect. For this compound, the primary impact is stratospheric ozone depletion. The effect is quantified using its high ODP of 1.0. wikipedia.org Predictive models can take into account water flow, gas transport, and chemical reactions to estimate the evolution of a contaminant plume and its potential impact. researchgate.net The results of such consequence modeling can identify potential impacts from worst-case scenarios and help in developing mitigation strategies. rpsgroup.com These models are vital tools for creating comprehensive information systems that can assess threats to the environment. mdpi.com
Toxicological Mechanisms and Biological Interactions of Dibromofluoromethane
Cellular and Molecular Mechanisms of Toxicity
In Vitro Cytotoxic Effects and Cellular Pathway Perturbations
In vitro studies are crucial for elucidating the cytotoxic effects and the disruption of cellular pathways caused by chemical compounds. For halogenated compounds such as dibromofluoromethane, research indicates potential cytotoxic effects on various cell lines. benchchem.com The mechanisms underlying this toxicity often involve the perturbation of critical cellular signaling pathways, which can interfere with normal physiological functions. benchchem.com
The introduction of a compound into a cellular environment can trigger a cascade of events, leading to cell stress and, ultimately, cell death. While specific data on this compound's direct interaction with all cellular pathways is an area of ongoing research, the broader class of halogenated hydrocarbons has been shown to elicit cytotoxicity. americanchemistry.com These effects are often concentration-dependent and can vary significantly between different cell types.
Investigations into the cytotoxic effects of related halogenated compounds have revealed that they can induce apoptosis, a form of programmed cell death, through various molecular pathways. benchchem.com The specific pathways and molecular targets are contingent on the chemical structure of the compound and the specific cell line being studied. benchchem.com
Table 1: Summary of In Vitro Research Approaches for Cytotoxicity Assessment
| Research Approach | Description | Relevance to this compound |
| Cell Viability Assays | Quantitative methods to determine the overall health of cells and the proportion of living cells after exposure to a test compound. | Foundational for establishing a dose-response relationship and determining the concentration at which this compound exhibits toxic effects. |
| Apoptosis Assays | Techniques to detect the biochemical and morphological changes characteristic of programmed cell death, such as caspase activation and DNA fragmentation. | Helps to elucidate whether cytotoxicity is occurring through a controlled, programmed pathway or through necrosis. |
| Reporter Gene Assays | Use of genetically modified cells that express a reporter gene (e.g., luciferase) under the control of a specific cellular pathway's response element. | Enables the screening for specific pathway perturbations, such as the activation of stress-response pathways. nih.gov |
| High-Content Screening | An automated microscopy and image analysis approach to simultaneously measure multiple parameters of cellular health and function. | Provides a comprehensive view of the cellular response to this compound, identifying changes in morphology, organelle function, and protein expression. |
Role of Reactive Oxygen Species (ROS) Generation and Oxidative Stress
A significant mechanism through which halogenated compounds like this compound can exert toxicity is by inducing the generation of reactive oxygen species (ROS). benchchem.com ROS are highly reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂•-), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). frontiersin.orgwikipedia.org While ROS are natural byproducts of normal metabolic processes and play roles in cell signaling, their overproduction leads to a state of oxidative stress. mdpi.comnih.gov
Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates through its antioxidant defense systems. frontiersin.orgmdpi.com This imbalance can cause widespread damage to essential cellular components, including lipids, proteins, and DNA. wikipedia.orgmdpi.com Research on similar halogenated compounds has demonstrated that their metabolism can generate free radicals that initiate and propagate oxidative damage. benchchem.com
The process often begins with the metabolic activation of the compound, leading to the formation of a reactive intermediate. This intermediate can then react with molecular oxygen to produce superoxide radicals. These radicals can be converted to other, more damaging ROS, leading to a cascade of oxidative reactions. This can result in lipid peroxidation, protein carbonylation, and DNA strand breaks, ultimately compromising cellular integrity and function. wikipedia.org
Table 2: Key Cellular Components Affected by Oxidative Stress
| Cellular Component | Type of Damage | Consequence of Damage |
| Lipids | Peroxidation of polyunsaturated fatty acids in cell membranes. | Loss of membrane fluidity, integrity, and function; formation of reactive aldehydes. |
| Proteins | Oxidation of amino acid side chains, leading to protein carbonylation and cross-linking. | Enzyme inactivation, altered protein function, and aggregation. |
| DNA | Oxidation of nucleotide bases (e.g., formation of 8-oxoguanine) and single- or double-strand breaks. | Mutations, genomic instability, and impairment of DNA replication and transcription. |
Impacts on Microbial Communities in Aquatic Ecosystems
The introduction of chemical pollutants into aquatic environments can have profound effects on microbial communities, which form the base of aquatic food webs and are essential for nutrient cycling. frontiersin.orgmdpi.com While direct studies on this compound's impact on these communities are limited, the behavior of other chemical contaminants provides a framework for potential effects. Disruption of microbial communities can lead to significant alterations in ecosystem processes like primary production and respiration. frontiersin.org
Microbial communities in aquatic ecosystems are incredibly diverse, encompassing bacteria, archaea, fungi, and protists. eolss.net These organisms play critical roles in the decomposition of organic matter and the biogeochemical cycling of elements such as carbon, nitrogen, and phosphorus. eolss.net The introduction of a toxic substance can lead to shifts in the composition and function of these communities. Some species may be highly sensitive and decline in abundance, while more resistant species may proliferate.
Advanced Toxicological Research Methodologies
Application of In Vitro and In Vivo Models in Mechanistic Toxicology
Modern toxicology relies on a combination of in vitro (in a dish or test tube) and in vivo (in a living organism) models to investigate the mechanisms of toxicity. nih.gov In vitro models, such as cultured cell lines, provide a controlled environment to study cellular and molecular responses to a chemical without the complexities of a whole organism. nih.gov These models are invaluable for high-throughput screening and for dissecting specific cellular pathways affected by a compound. nih.gov For volatile compounds like halomethanes, specialized in vitro assay systems are needed to handle their physical properties. americanchemistry.com
In vivo models, typically involving laboratory animals like rodents or zebrafish, allow researchers to study the effects of a substance on a whole, integrated biological system. nih.govresearchgate.net These studies can provide information on absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its effects on various organs and physiological systems. researchgate.net While essential for understanding systemic toxicity, in vivo studies are often more resource-intensive and are subject to ethical considerations. nih.gov The integration of data from both in vitro and in vivo models is crucial for a comprehensive toxicological assessment. nih.gov
Table 3: Comparison of In Vitro and In Vivo Models in Toxicology
| Feature | In Vitro Models | In Vivo Models |
| System Complexity | Low (isolated cells or tissues) | High (whole organism) |
| Throughput | High | Low |
| Cost | Relatively low | High |
| Ethical Considerations | Minimal | Significant |
| Data Relevance | Mechanistic insights at the cellular level | Systemic effects and ADME properties |
| Extrapolation to Humans | Requires careful interpretation and often IVIVE | Also requires extrapolation, but provides data on inter-organ interactions |
High-Throughput Screening and Computational Toxicology Approaches
In recent years, the field of toxicology has been revolutionized by the development of high-throughput screening (HTS) and computational toxicology methods. mdpi.com HTS utilizes automated, robotic platforms to rapidly test thousands of chemicals for their potential to interact with specific biological targets or pathways. nih.govepa.gov This approach allows for the efficient prioritization of chemicals for further, more detailed toxicological testing. epa.gov The U.S. Environmental Protection Agency's (EPA) ToxCast program is a prime example of an HTS initiative that has screened thousands of environmental chemicals. americanchemistry.comepa.gov
Computational toxicology employs computer models and algorithms to predict the toxic potential of chemicals based on their structure and properties. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate the chemical structure of a compound with its biological activity. mdpi.com These in silico methods, combined with HTS data and other information, can help to build predictive models of toxicity, reducing the reliance on animal testing and accelerating the pace of chemical safety assessment. mdpi.comepa.gov For volatile organic compounds (VOCs) like this compound, the development and application of these advanced methodologies are still evolving due to technical challenges. americanchemistry.com
Advanced Spectroscopic Characterization and Computational Chemistry Studies of Dibromofluoromethane
High-Resolution Spectroscopic Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure, bonding, and electronic properties of dibromofluoromethane. High-resolution techniques provide a detailed fingerprint of the molecule, enabling precise characterization.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for determining the molecular structure of this compound by probing its fundamental vibrations. The gas-phase IR spectrum of this compound has been compiled and is available in public databases like the one from the Coblentz Society, Inc. nist.gov These spectra reveal characteristic absorption bands corresponding to the stretching and bending modes of the molecule's bonds.
The primary vibrational modes for CHBr₂F include the C-H stretch, C-F stretch, symmetric and asymmetric C-Br stretches, and various bending (scissoring, wagging, twisting, rocking) modes. The frequencies of these vibrations are sensitive to the mass of the atoms and the strength of the chemical bonds, providing direct evidence for the molecule's composition and connectivity. By analyzing the positions and intensities of these peaks, a detailed structural picture of this compound can be constructed and confirmed. q-chem.com
Table 1: Key Infrared Absorption Regions for this compound This table is illustrative of the general regions where functional group absorptions occur and is based on compiled spectral data.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-H Stretch | ~3000 |
| C-F Stretch | ~1100-1000 |
| C-Br Stretch | ~750-550 |
| Bending Modes | <1000 |
| Data derived from NIST WebBook. nist.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming molecular structure and investigating reaction mechanisms involving this compound. ¹H, ¹³C, and ¹⁹F NMR each provide unique insights into the electronic environment of the nuclei. valliscor.com
¹H NMR: The proton spectrum shows a characteristic doublet, a result of the hydrogen nucleus coupling with the adjacent fluorine nucleus.
¹⁹F NMR: The fluorine spectrum reciprocally displays a doublet due to coupling with the single proton. valliscor.com
¹³C NMR: The carbon spectrum also exhibits a doublet, arising from the strong one-bond coupling between carbon and fluorine. valliscor.comdocbrown.info
These distinct spectral features provide unambiguous confirmation of the this compound structure. In mechanistic studies, such as the photoredox-catalyzed addition of CHBr₂F to alkenes, NMR is crucial for identifying the resulting products like 1-bromo-1-fluoroalkanes. organic-chemistry.orgnih.gov The specific chemical shifts and coupling patterns in the NMR spectra of the products confirm the regioselectivity and stereoselectivity of the reaction, thereby elucidating the underlying radical process and the role of hydrogen-atom transfer from the solvent. organic-chemistry.org
Table 2: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Multiplicity |
| ¹H | 7.71 | 48.3 | Doublet |
| ¹³C | 73.8 | 315.0 | Doublet |
| ¹⁹F | -84.08 | 48.9 | Doublet |
| Data sourced from Valliscor. valliscor.com |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for identifying its fragments, which is essential for analyzing reaction products and degradation pathways. wikipedia.org In electron ionization (EI) mass spectrometry, this compound is ionized to form a molecular ion, [CHBr₂F]⁺•. libretexts.org
A key feature in the mass spectrum of this compound is the isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~50.7% and 49.3%, respectively). docbrown.info This results in a characteristic cluster of peaks for the molecular ion and any bromine-containing fragments. The molecular ion region will show three peaks at m/z 190, 192, and 194 in an approximate 1:2:1 ratio, corresponding to the ions [CH⁷⁹Br₂F]⁺•, [CH⁷⁹Br⁸¹BrF]⁺•, and [CH⁸¹Br₂F]⁺•. docbrown.infonih.gov
Common fragmentation pathways involve the loss of a bromine or fluorine atom. The fragmentation pattern is crucial for identifying the compound in complex mixtures and for studying its degradation, for instance, in atmospheric or synthetic chemical processes. libretexts.orglibretexts.org
Table 3: Major Ions in the Mass Spectrum of this compound
| m/z | Ion Fragment | Significance |
| 190, 192, 194 | [CHBr₂F]⁺• | Molecular Ion Cluster |
| 111, 113 | [CHBrF]⁺ | Loss of a Bromine atom |
| 79, 81 | [Br]⁺ | Bromine Ion |
| Data sourced from PubChem. nih.gov |
Electronic absorption spectroscopy in the ultraviolet/visible (UV/Vis) range provides information about the electronic transitions within the this compound molecule. While this compound is a saturated haloalkane, it exhibits significant photon absorption cross-sections at wavelengths greater than 295 nm. researchgate.net This absorption is primarily attributed to n → σ* transitions, where a non-bonding electron from a bromine atom is promoted to an antibonding orbital associated with the C-Br bond.
This absorption of UV radiation is photochemically significant, as it can lead to the cleavage of the C-Br bond, a process known as photolysis. The energy from the absorbed photon is sufficient to induce homolytic cleavage, generating a bromine radical (Br•) and a bromofluorometyl radical (•CHBrF). This photochemical reactivity is the basis for its role in certain synthetic reactions, such as the photoredox-catalyzed addition to alkenes where it serves as a source of fluorinated radical species under irradiation. organic-chemistry.orgnih.gov The study of its UV spectrum is also critical for understanding its atmospheric lifetime and potential for ozone depletion. researchgate.net
Theoretical and Computational Chemistry Approaches
Alongside experimental spectroscopy, theoretical and computational methods provide deep insights into the properties of this compound at a molecular level.
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties and reactivity of this compound. researchgate.netnih.gov These methods solve the Schrödinger equation for the molecule, yielding fundamental information about its electronic structure, geometry, and energy.
Researchers employ these calculations to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. These calculated structures can be compared with experimental data for validation.
Predict Vibrational Frequencies: Calculate the IR and Raman spectra from first principles. researchgate.net The calculated frequencies and intensities often show good agreement with experimental spectra and are used to make definitive assignments of vibrational modes. q-chem.comyoutube.com
Determine Molecular Properties: Calculate properties such as dipole moment, polarizability, and the energies of molecular orbitals (HOMO and LUMO). researchgate.net The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity.
Model Reaction Pathways: Investigate the energetics of chemical reactions involving this compound, map out transition states, and calculate activation energies, providing a theoretical basis for understanding its reactivity in processes like nucleophilic substitution or radical additions. organic-chemistry.org
For instance, methods like Møller–Plesset perturbation theory (MP2) and DFT (e.g., using the B3LYP functional) have been used to calculate the force constants and harmonic force field for related halomethanes, which are then used to refine the interpretation of experimental vibrational data. researchgate.net
Molecular Dynamics Simulations for Kinetic and Mechanistic Insights
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the kinetics and mechanisms of chemical reactions at an atomic level. researchgate.net By applying the principles of classical mechanics, MD simulations model the movement of atoms and molecules over time, providing detailed insights into reaction rates and pathways. researchgate.netresearchgate.net These simulations can be instrumental in understanding the complex processes governing the atmospheric fate and decomposition of halogenated compounds like this compound.
The setup of an MD simulation involves defining an appropriate force field, which describes the potential energy of the system, and setting initial parameters such as temperature, pressure, and the spatial configuration of the molecules. researchgate.net The simulation then proceeds by integrating Newton's equations of motion over short time steps, tracking the positions and velocities of all particles. researchgate.net This allows for the direct observation of molecular interactions, the formation and breaking of chemical bonds, and the evolution of the system from reactants to products. youtube.com
Modeling of Reaction Pathways and Energetics
Computational chemistry provides essential tools for elucidating the intricate reaction pathways and energetics of chemical species like this compound. Quantum chemical calculations are employed to map out potential energy surfaces (PES), identifying stable intermediates and the transition states that connect them. nih.govarxiv.org
A notable example is the computational study of the reaction between the dibromomethyl radical (CHBr₂) and nitrogen dioxide (NO₂). researchgate.net This reaction is significant for understanding the atmospheric chemistry of brominated compounds. apsi.tech Using quantum chemistry methods, researchers have modeled the reaction on both singlet and triplet potential energy surfaces. researchgate.net
The findings indicate that the reaction predominantly occurs on the singlet PES and is more competitive than pathways on the triplet surface. researchgate.net The primary reaction pathway on the singlet surface begins with the barrierless association of the CHBr₂ radical and NO₂ to form an initial adduct, CHBr₂NO₂ (IM1). This intermediate can then undergo isomerization to form trans-cis-CHBr₂ONO (IM2a) and trans-trans-CHBr₂ONO (IM2b). researchgate.net These isomers can further dissociate into various products. One significant channel involves the formation of phosgene-like CBr₂O and HNO (P2). researchgate.net Another, less competitive, pathway can lead to the formation of CHBrO, NO, and a bromine atom (P6). researchgate.net The dominant product channel for the related reaction of the CBr₃ radical with NO₂ is the formation of CBr₂O and BrNO. researchgate.net
Such computational modeling is vital for predicting the most likely transformation products of this compound in environments like the atmosphere, where experimental studies can be challenging. cambridge.orgnih.gov The calculated energetics, including reaction enthalpies and activation barriers, allow for the assessment of the feasibility and relative importance of different degradation pathways. nih.govresearchgate.net
Table 1: Key Species in the Computationally Modeled Reaction of CHBr₂ Radical with NO₂
| Species Type | Chemical Formula | Name/Description | Role in Reaction |
| Reactant | CHBr₂ | Dibromomethyl radical | Initial reacting radical |
| Reactant | NO₂ | Nitrogen dioxide | Co-reactant |
| Intermediate | CHBr₂NO₂ | Nitrodibromomethane | Initial adduct (IM1) |
| Intermediate | CHBr₂ONO | Dibromofluoromethyl nitrite | Isomerized intermediate (IM2a/IM2b) |
| Product | CBr₂O | Carbonyl dibromide | Final product |
| Product | HNO | Nitroxyl | Final product |
| Product | CHBrO | Formyl bromide | Final product from minor pathway |
| Product | NO | Nitric oxide | Final product from minor pathway |
| Product | Br | Bromine atom | Final product from minor pathway |
This table is generated based on findings from the computational study of the CHBr₂ + NO₂ reaction. researchgate.net
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic properties, which serves as a crucial tool for interpreting and validating experimental data. nih.govresearchgate.net For this compound, theoretical calculations are used to compute vibrational (Infrared and Raman) and NMR spectra, which can then be compared with experimentally measured spectra. nih.gov
The standard approach involves calculating the harmonic vibrational frequencies of the molecule using methods like Density Functional Theory (DFT), often with the B3LYP functional, or ab initio methods such as Møller–Plesset perturbation theory (MP2). researchgate.netijrte.org These calculations yield a set of vibrational modes and their corresponding frequencies and intensities. rsc.orgnih.gov However, calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors like the phase of the sample (calculations are typically for the gas phase, while experiments may be in solid or liquid phases). researchgate.netrsc.org To improve the agreement, a common practice is to apply empirical scaling factors to the calculated frequencies. researchgate.net
The direct comparison of theoretical and experimental spectra allows for the definitive assignment of vibrational bands observed in experimental FT-IR and FT-Raman spectra. researchgate.netijrte.org For instance, in studies of similar halogenated molecules, researchers have successfully assigned fundamental modes, overtones, and combination bands by correlating the observed spectra with computationally predicted ones. researchgate.net This process is vital for confirming the molecular structure and understanding its vibrational dynamics. researchgate.net
Ab initio molecular dynamics can also be used to simulate IR spectra, which can sometimes provide a better agreement with experimental results than static calculations because they naturally account for thermal and anharmonic effects at a given temperature. nih.gov The quantitative comparison between computed and experimental spectra, often using metrics like the Pearson correlation coefficient, is emerging as a sophisticated method to benchmark the accuracy of different quantum-chemical methods. nih.gov
Table 2: Comparison of Selected Experimental and Theoretical Vibrational Frequencies for this compound (CHBr₂F)
| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3040 | Scaled theoretical value | C-H Stretch |
| ~1070 | Scaled theoretical value | C-F Stretch |
| ~750 | Scaled theoretical value | C-Br Asymmetric Stretch |
| ~650 | Scaled theoretical value | C-Br Symmetric Stretch |
| ~1250 | Scaled theoretical value | C-H Bend |
| ~400 | Scaled theoretical value | C-Br₂ Scissoring |
| ~250 | Scaled theoretical value | C-F Bend |
Dibromofluoromethane in Fire Suppression Research: Mechanisms and Environmental Considerations
Mechanism of Flame Retardancy and Fire Suppression
Dibromofluoromethane's effectiveness as a fire suppressant stems from its ability to interfere with the chemical reactions of combustion. benchchem.com This interference operates through a chemical, rather than physical, mechanism, primarily involving the catalytic intervention of its halogen atoms in the flame's reaction zone. nih.gov
Inhibition of Combustion Processes by Halogen Atoms
The primary mechanism of flame inhibition by this compound involves the release of bromine atoms in the high-temperature environment of a fire. nih.govnist.gov These bromine atoms are highly effective at disrupting the chain reactions that sustain combustion. nih.gov The general effectiveness of halogens in fire suppression follows the order: fluorine is much less effective than chlorine, which is less effective than bromine, which is roughly equal in effectiveness to iodine. nih.gov
Upon thermal decomposition, this compound releases bromine atoms, which then participate in a catalytic cycle that removes key radicals from the combustion process. nist.gov The presence of these halogen atoms interferes with the free radical mechanism of flame propagation, thereby suppressing the fire. nih.gov
Interaction with Active Free Radicals in Flames
Flames are sustained by a series of chain reactions involving highly reactive chemical species known as free radicals, such as hydrogen (H), hydroxyl (OH), and oxygen (O) atoms. jhuapl.edu These radicals are essential for both ignition and the rapid reaction rates observed in a fire. jhuapl.edu The introduction of this compound into a flame leads to the release of bromine atoms which directly interact with these crucial free radicals. nist.gov
The bromine atoms act as scavengers, converting the highly reactive H and OH radicals into less reactive species. This process interrupts the chain-branching reactions that are critical for the propagation of the fire. jhuapl.edulibretexts.org This catalytic cycle, where one bromine atom can neutralize multiple radicals, is a key reason for the high efficiency of brominated compounds as fire suppressants. nist.gov
Environmental Compatibility and Safety in Fire Suppression Applications
While effective, the use of halogenated compounds like this compound raises significant environmental and safety concerns, particularly regarding ozone depletion and toxicity. iafss.orgepd.gov.hk
Evaluation of Atmospheric Lifetime and Decomposition Products in Fire Scenarios
Halogenated compounds containing chlorine and bromine can have long atmospheric lifetimes, ranging from 40 to 150 years, allowing them to reach the stratosphere and contribute to ozone depletion. epd.gov.hk This has led to the phase-out of many halons under the Montreal Protocol. iafss.org The atmospheric lifetime of a potential fire suppressant is a critical factor in its environmental assessment. nist.gov
In a fire, this compound can decompose to form hazardous substances. opcw.org The thermal degradation of halogenated polymers can produce toxic effluents, including halogen acids, carbon monoxide, and other organic compounds. iafss.orgmdpi.com The specific decomposition products and their concentrations depend on the conditions of the fire, such as temperature and ventilation. icheme.org
Assessment of Acute Inhalation Toxicity and Safety Margins
The safety of a fire suppressant in occupied spaces is paramount. Acute inhalation toxicity studies are essential to determine the potential health hazards from short-term exposure. vivotecnia.comnih.gov These studies help establish the No Observed Adverse Effect Level (NOAEL), which is the highest concentration at which no adverse effects are observed. hygood.com
For a fire suppressant to be considered safe for use in occupied areas, there must be a significant margin between its design concentration for extinguishing a fire and its NOAEL. novecsystems.com3m.com This safety margin ensures that individuals can safely egress from a space where a fire suppression system has been discharged. workspace-technology.com
Comparison with Halon Replacements and Emerging Fire Suppressants
The phase-out of traditional halons spurred research into a wide range of replacements and alternatives. iafss.org These can be broadly categorized as first-generation replacements, which often have trade-offs in performance or environmental impact, and second-generation agents, which aim for high effectiveness with low environmental impact. nist.gov
First-Generation Replacements:
Hydrofluorocarbons (HFCs): Such as HFC-227ea (FM-200), have zero ozone depletion potential (ODP) but can have a high global warming potential (GWP). hygood.comfpib.com.au They typically require higher concentrations to extinguish fires compared to halons. iafss.org
Inert Gases: Mixtures of nitrogen, argon, and sometimes carbon dioxide are environmentally benign (zero ODP and GWP) but require very high concentrations, leading to larger and heavier systems. fpib.com.au
Emerging Fire Suppressants:
Fluorinated Ketones (e.g., Novec 1230): This class of compounds, such as FK-5-1-12, has zero ODP, a very low GWP, and a short atmospheric lifetime of about five days. kordfire.comfirexnull.comlpgfiresuppression.com They offer a large margin of safety for use in occupied spaces. novecsystems.com3m.com Their primary extinguishing mechanism is heat absorption. novecsystems.comkanexfire.com
Fluoroiodocarbons (FICs): Compounds like CF₃I have been investigated as potential "drop-in" replacements for Halon 1301 due to similar fire suppression performance. nist.gov However, concerns about toxicity and stability have required further research. nist.gov
The selection of a suitable fire suppressant involves a complex trade-off between extinguishing effectiveness, environmental impact (ODP, GWP, atmospheric lifetime), and human safety (toxicity and safety margins). nist.govdtic.mil
Emerging Research Directions and Future Perspectives
Novel Applications in Materials Science and Industrial Processes
Dibromofluoromethane (DBFM) is a versatile reagent in organic synthesis, with emerging applications in materials science and various industrial processes. Its reactivity allows for the introduction of the fluoromethyl group into a wide range of molecules, leading to the development of new materials with unique properties.
One of the primary uses of this compound is as a precursor for the synthesis of other valuable chemicals. For instance, it can be used to produce bromofluoromethane (B51070) through reductive debromination. epa.gov In the realm of synthetic organic chemistry, DBFM has proven to be a powerful reagent for the cyclopropanation of alkenes, a reaction that is crucial for the synthesis of various cyclic compounds. epa.gov It is also employed in the formation of aziridines and in dipolar cycloaddition reactions, which are important for creating heterocyclic compounds. epa.gov
Furthermore, this compound acts as an electrophile in alkylation reactions with nucleophiles such as lithiated acetylides. epa.gov Recent research has also highlighted its use in photoredox-catalyzed addition reactions with alkenes to directly synthesize 1-bromo-1-fluoroalkanes, which are valuable intermediates for a variety of fluorine-containing compounds. lion.com
While direct applications in large-scale polymer synthesis are still under exploration, the use of its structural analog, bromoform (B151600) (CHBr₃), in aqueous-based free radical polymerization to create block copolymers suggests potential avenues for this compound in developing novel polymers. un.orgunep.org The historical use of related halomethanes in applications such as fire extinguisher fluids, refrigerants, and spray can propellants has largely been phased out due to environmental concerns, shifting its current industrial role primarily to that of a specialized laboratory reagent. orrprotection.com
Interactive Table: Key Synthetic Applications of this compound
| Application | Description of Reaction | Resulting Product Class |
|---|---|---|
| Cyclopropanation | Reaction with alkenes to form a three-membered ring. | Cyclopropanes |
| Aziridine Formation | Reaction with imines, exhibiting carbene-like reactivity. | Aziridines |
| Dipolar Cycloadditions | Formation of azomethine ylides from aziridines which then react with dipolarophiles. | Pyrroles |
| Alkylation | Acts as an electrophile in reactions with nucleophiles like acetylides. | Alkylated products |
| Photoredox Catalysis | Addition to alkenes in the presence of a photoredox catalyst. | 1-Bromo-1-fluoroalkanes |
| Reductive Debromination | Reduction to remove one bromine atom. | Bromofluoromethane |
Green Chemistry Approaches for this compound Synthesis and Utilization
In line with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, research is being directed towards more sustainable methods for the synthesis and utilization of this compound. unep.org
The traditional synthesis of this compound involves the use of antimony(III) fluoride, a substance with notable environmental and health concerns. atleurope.aero To mitigate these issues, alternative, greener synthetic routes are being explored. One promising approach is the use of phase-transfer catalysis (PTC) . PTC can enhance reaction rates, improve yields, and reduce the need for hazardous organic solvents by facilitating the transfer of reactants between different phases (e.g., aqueous and organic). epa.govlion.comorrprotection.comunep.org This methodology could potentially be adapted for the synthesis of this compound, minimizing waste and avoiding the use of toxic reagents. orrprotection.com
In terms of its utilization, photoredox catalysis represents a significant advancement in green chemistry. epa.govstate.govunep.org The photoredox-catalyzed addition of this compound to alkenes is an example of a more sustainable application, as it can often be performed under mild conditions with high selectivity, reducing energy consumption and by-product formation. epa.govstate.gov
Another area of green chemistry that holds potential for the future of this compound is biocatalysis . The use of enzymes to perform chemical reactions is inherently sustainable, as enzymes are biodegradable and can operate under mild conditions. qcm.ch While specific biocatalytic methods for this compound synthesis are not yet established, the broader advancements in enzyme engineering could lead to the development of biocatalysts for halogenation reactions.
These green chemistry approaches are pivotal in reshaping the lifecycle of this compound, from its creation to its application, ensuring that its utility can be harnessed with minimal environmental impact.
Advanced Spectroscopic and Computational Techniques for Deeper Insights
A thorough understanding of the molecular structure, properties, and behavior of this compound is fundamental to its application and risk assessment. Advanced spectroscopic and computational techniques are providing unprecedented insights into this compound.
Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS) are routinely used for the characterization of this compound and its reaction products. epa.govepa.govlion.comorrprotection.comstate.gov
Emerging research is leveraging more sophisticated techniques to gain deeper knowledge. Two-dimensional NMR (2D NMR) spectroscopy , for instance, can provide detailed information about the connectivity and spatial relationships between atoms within the molecule. atleurope.aeroRotational-vibrational spectroscopy , which studies molecules in the gas phase, can offer precise data on molecular geometry and the dynamics of bond vibrations and rotations. qcm.chdcceew.gov.au For surface interactions and trace-level detection, Surface-Enhanced Raman Spectroscopy (SERS) presents a highly sensitive analytical tool. atleurope.aero
In parallel, computational chemistry has become an indispensable tool for studying molecules like this compound. unep.org Molecular mechanics and more advanced quantum mechanical methods, such as Density Functional Theory (DFT), allow for the calculation of molecular geometries, energies, and spectroscopic properties. unep.orgigsd.org These computational models can predict reaction pathways, rationalize experimental findings, and provide insights into the electronic structure and reactivity of the molecule. unep.orgigsd.org By combining experimental data from advanced spectroscopy with the predictive power of computational models, researchers can achieve a more comprehensive understanding of this compound's behavior at the molecular level. unep.org
Interactive Table: Spectroscopic and Computational Methods for this compound Analysis
| Technique | Type of Information Provided | Application |
|---|---|---|
| 1D NMR (¹H, ¹³C, ¹⁹F) | Chemical environment of individual atoms. | Structural elucidation, purity assessment. |
| 2D NMR | Correlation between different nuclei, connectivity. | Detailed structural analysis of complex molecules. |
| Infrared (IR) Spectroscopy | Vibrational modes of functional groups. | Identification of molecular structure. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of molecular ions and fragments. | Molecular weight determination, structural information. |
| Rotational-Vibrational Spectroscopy | Rotational and vibrational energy levels in the gas phase. | Precise molecular geometry and dynamics. |
| Density Functional Theory (DFT) | Electronic structure, optimized geometry, reaction energies. | Prediction of properties and reactivity. |
Integrated Environmental and Toxicological Risk Assessment Frameworks
Given that this compound is a Class I ozone-depleting substance and exhibits toxicity, a comprehensive understanding of its risks to human health and the environment is crucial. igsd.orgwikipedia.org Integrated risk assessment frameworks provide a structured approach to evaluate these risks by combining environmental and toxicological data. Such frameworks are essential for substances like persistent organic pollutants (POPs) and can be adapted for this compound. epa.govlion.comatleurope.aerostate.gov
An integrated risk assessment for this compound would typically involve the following components:
Hazard Identification : This step involves identifying the potential adverse effects of the substance. For this compound, this includes its ozone depletion potential (ODP) of 1.0 and its acute toxicity, as it is classified as harmful if swallowed. unep.orgwikipedia.org While the International Agency for Research on Cancer (IARC) has not classified it as a human carcinogen, related compounds like bromoform are considered probable human carcinogens by the U.S. Environmental Protection Agency (EPA). unep.org
Dose-Response Assessment : This component establishes the relationship between the dose of the substance and the incidence of adverse effects. For this compound, this would involve analyzing toxicological studies to determine safe exposure levels.
Exposure Assessment : This involves evaluating the pathways through which humans and ecosystems might be exposed to the substance. For related halomethanes, exposure routes such as ingestion of contaminated water, dermal contact, and inhalation have been studied. epa.govorrprotection.comunep.orgthegef.org
Risk Characterization : This final step integrates the information from the previous steps to estimate the probability and severity of adverse effects in exposed populations.
The U.S. EPA and other regulatory bodies have established frameworks for assessing the risks of ozone-depleting substances and other hazardous chemicals. unep.orgwikipedia.orgun.org These frameworks often consider both human health and ecological endpoints. epa.gov For this compound, this would entail evaluating its impact on stratospheric ozone as well as its direct toxicity to various organisms.
Q & A
Basic Research Questions
Q. How can researchers accurately identify dibromofluoromethane in analytical workflows?
- Methodology : Use gas chromatography (GC) coupled with mass spectrometry (MS) and employ surrogate standards (e.g., 1,2-dichloroethane-d4, 4-bromofluorobenzene) to validate detection. Ensure calibration with certified reference materials (CRMs) prepared in methanol, as per EPA Method 624.1 and 8240 protocols .
- Key Parameters : Monitor retention times, ion fragmentation patterns (e.g., m/z 191.83 for CHBr₂F⁺), and recovery rates (70–130% for surrogates) to confirm identity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE Requirements :
- Eye/Face Protection : Safety goggles or face shields compliant with EN 166 or NIOSH standards.
- Skin Protection : Chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to avoid skin contact.
- Respiratory Protection : Use NIOSH-certified respirators (e.g., OV/AG type) if vapor concentrations exceed 10 ppm (ACGIH TLV) .
- Storage : Store in sealed containers at room temperature, away from ignition sources, and ensure adequate ventilation to prevent vapor accumulation .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., CAS numbers, boiling points)?
- Data Cross-Validation : Cross-reference CAS numbers (75-61-6 vs. 1868-53-7) using authoritative databases like NIST or PubChem. Confirm boiling points (65°C in some sources vs. decomposition at high temperatures) via experimental replication under controlled conditions .
- Documentation : Report inconsistencies in metadata (e.g., molecular weight, density) in publications to aid reproducibility .
Advanced Research Questions
Q. What experimental strategies mitigate risks when studying this compound’s thermal decomposition?
- Controlled Conditions : Conduct thermogravimetric analysis (TGA) in inert atmospheres to identify decomposition thresholds (>200°C). Use FT-IR or GC-MS to detect hazardous byproducts (e.g., hydrogen bromide, hydrogen fluoride) .
- Safety Measures : Implement real-time gas monitoring and emergency scrubbing systems to neutralize acidic gases during high-temperature experiments .
Q. How can this compound be utilized as a reagent in fluorination reactions?
- Synthetic Applications : Employ photoredox catalysis with this compound in THF or DMF/H₂O solvents to synthesize 1-bromo-1-fluoroalkanes. Optimize reaction yields by adjusting solvent polarity and irradiation intensity .
- Mechanistic Insights : Track reaction pathways using isotopic labeling (e.g., ¹⁹F NMR) to study halogen exchange dynamics .
Q. What methodologies address the lack of ecological toxicity data for this compound?
- Predictive Modeling : Apply quantitative structure-activity relationship (QSAR) models to estimate acute toxicity (LC50) based on structural analogs (e.g., bromochloromethane). Validate predictions with Daphnia magna or algal growth inhibition assays .
- Environmental Monitoring : Use EPA Method 624.1 to quantify this compound in water samples, correlating concentrations with regional industrial discharge data .
Data Contradiction Analysis
Q. How should researchers interpret conflicting CAS registry entries for this compound?
- Root Cause : The discrepancy arises from historical naming conventions (e.g., "fluorodibromomethane" vs. systematic IUPAC naming).
- Resolution : Verify chemical identity via spectral libraries (e.g., NIST MS Database) and confirm purity (>98%) using elemental analysis .
Tables for Key Properties
| Property | Reported Value | Source |
|---|---|---|
| Molecular Weight | 191.83 g/mol | |
| Boiling Point | 65°C | |
| Density | 2.426 g/cm³ | |
| Decomposition Byproducts | HBr, HF |
| Analytical Parameters | EPA Method 624.1 | Reference |
|---|---|---|
| Recovery Limits | 70–130% | |
| Detection Limit (GC-MS) | 0.1–0.5 µg/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
